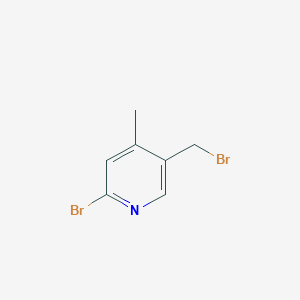

2-Bromo-5-(bromomethyl)-4-methylpyridine

Beschreibung

2-Bromo-5-(bromomethyl)-4-methylpyridine (C₇H₇Br₂N, MW 264.95) is a brominated pyridine derivative with substituents at positions 2 (Br), 4 (CH₃), and 5 (CH₂Br) . Its structure features a pyridine ring with two bromine atoms, making it a reactive intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group at position 5 is a key functional site for nucleophilic substitution or cross-coupling reactions. The compound is stored at 2–8°C, indicating thermal sensitivity .

Eigenschaften

Molekularformel |

C7H7Br2N |

|---|---|

Molekulargewicht |

264.94 g/mol |

IUPAC-Name |

2-bromo-5-(bromomethyl)-4-methylpyridine |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |

InChI-Schlüssel |

MWKGMJMZKVGVBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1CBr)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Radical Bromination Using N-Bromosuccinimide (NBS)

A well-documented and frequently employed method involves the use of N-bromosuccinimide as a brominating agent in the presence of radical initiators such as azobisisobutyronitrile or benzoyl peroxide. The reaction is typically carried out in carbon tetrachloride (CCl4) under reflux or irradiation conditions to facilitate radical formation.

- Starting material: 2-Bromo-5-methylpyridine (or 2-bromo-4-methylpyridine)

- Brominating agent: N-Bromosuccinimide (NBS)

- Radical initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide

- Solvent: Carbon tetrachloride (CCl4)

- Conditions: Reflux or irradiation with a 300-watt lamp for 1.5 to 4 hours

- Work-up: Quenching with water, extraction with ethyl acetate, drying over magnesium sulfate, and purification by flash chromatography with 7% ethyl acetate in hexane

This method selectively brominates the methyl group at position 5 to form the bromomethyl substituent, yielding 2-bromo-5-(bromomethyl)-4-methylpyridine with moderate to high yields (generally 60-80%). The product is typically isolated as a white solid with molecular ion peak at m/e 251.9 (M+) confirming the brominated structure.

| Parameter | Details |

|---|---|

| Starting material | 2-Bromo-5-methylpyridine (4.01 g, 23.31 mmol) |

| NBS | 5.19 g (29.14 mmol) |

| Radical initiator | AIBN (0.19 g, 1.17 mmol) |

| Solvent | Carbon tetrachloride (46.6 mL) |

| Temperature | 75 °C |

| Reaction time | 4 hours |

| Purification | Flash chromatography (7% EtOAc/hexane) |

| Yield | Approximately 2.65 g of product |

This method is scalable and has been adapted for industrial synthesis with similar reaction conditions and purification steps.

Alternative Radical Initiators and Conditions

- Use of benzoyl peroxide as a radical initiator under reflux in carbon tetrachloride has also been reported, with overnight reaction times to achieve complete bromination.

- Irradiation with a high-intensity lamp (300 watts) can accelerate the reaction, reducing reaction times to 3 hours.

- The reaction mixture is typically cooled to 0 °C post-reaction to facilitate removal of excess NBS by filtration.

Industrial Considerations and Scale-Up

Industrial synthesis of 2-Bromo-5-(bromomethyl)-4-methylpyridine involves:

- Large-scale bromination in carbon tetrachloride or alternative solvents.

- Use of continuous flow reactors to enhance heat and mass transfer.

- Efficient separation techniques such as liquid-liquid extraction and flash chromatography for purification.

- Optimization of stoichiometry and reaction time to maximize yield and minimize by-products.

Reaction Mechanism and Selectivity

The bromination proceeds via a radical chain mechanism initiated by thermal or photochemical decomposition of the radical initiator. The benzylic methyl group at position 5 is selectively brominated due to the relatively weak C-H bond and resonance stabilization of the intermediate radical. The bromine at position 2 remains intact due to its aromatic substitution and lack of radical reactivity under these conditions.

Data Table Summarizing Preparation Conditions

| Step | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Radical bromination | NBS + AIBN (or benzoyl peroxide) | Carbon tetrachloride | 75 °C reflux or irradiation | 1.5–4 h | 60–80 | Purification by flash chromatography |

| Work-up | Quench with water, extract with EtOAc | Ethyl acetate | Room temp | - | - | Dry over MgSO4, concentrate |

| Purification | Flash chromatography (7% EtOAc/hexane) | - | - | - | - | Isolate white solid |

Summary of Research Findings

- The radical bromination method using NBS and radical initiators in CCl4 is the predominant and most reliable synthetic route.

- Reaction conditions such as temperature, time, and initiator concentration are critical for optimizing yield and purity.

- Purification by flash chromatography is essential to remove unreacted starting materials and side products.

- The bromomethyl group at position 5 is highly reactive and must be handled under controlled conditions to prevent decomposition.

- Industrial scale-up adapts these laboratory procedures with modifications for safety, environmental impact, and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include carboxylic acids, aldehydes, or ketones.

Reduction: Products include less substituted pyridines or fully reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Chemical Biology: It is used in the study of biological systems and the development of chemical probes.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, its mechanism of action may involve interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Substituent Position and Halogen Variation

- 4-Bromo-2-chloro-5-methylpyridine (C₆H₅BrClN, MW 206.47): Differs in halogenation (Cl at position 2 vs. Br in the target compound) and lacks the bromomethyl group. The chloro substituent reduces electron density at position 2 compared to bromine, altering reactivity in electrophilic substitution .

- 2-Bromo-4-methyl-5-nitropyridine (C₆H₅BrN₂O₂): Features a nitro group (NO₂) at position 5 instead of bromomethyl. The nitro group is strongly electron-withdrawing, making the ring more electrophilic and directing reactions to specific positions (e.g., meta to NO₂) .

Bromomethyl vs. Other Functional Groups

- 2-(Bromomethyl)-4-methylpyridine hydrobromide (C₇H₉Br₂N, MW 266.96): A hydrobromide salt with a bromomethyl group at position 2. The ionic form enhances solubility in polar solvents compared to the neutral target compound .

- 3-Bromo-5-(bromomethyl)pyridine (Used in ): Positional isomer of the target compound, with bromo at position 3 and bromomethyl at 5. This isomerization affects steric and electronic profiles, influencing reaction pathways in cross-coupling chemistry .

Fluorinated Analogues

- 2-Bromo-5-(difluoromethyl)-4-methylpyridine (C₇H₆BrF₂N, MW 222.03): Replaces bromomethyl with difluoromethyl (CF₂H). The electronegative fluorine atoms reduce the leaving group ability of the substituent, making it less reactive in nucleophilic substitutions compared to the target compound .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)-4-methylpyridine | C₇H₇Br₂N | 264.95 | 2-Br, 4-CH₃, 5-CH₂Br | Not reported | Not reported |

| 4-Bromo-2-chloro-5-methylpyridine | C₆H₅BrClN | 206.47 | 2-Cl, 4-Br, 5-CH₃ | Not reported | Not reported |

| 2-Amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | 2-NH₂, 4-CH₃, 5-Br | 80–82 | Not reported |

| 2-Bromo-4-(bromomethyl)-5-fluoropyridine | C₆H₄Br₂FN | 268.91 | 2-Br, 4-CH₂Br, 5-F | Not reported | Not reported |

Notes:

- The amino group in 2-amino-5-bromo-4-methylpyridine increases solubility in polar solvents due to hydrogen bonding .

- Bromomethyl groups (e.g., in the target compound) enhance lipophilicity, impacting bioavailability in drug design .

Research Findings

- Vibrational Spectroscopy: DFT studies on 2-amino-5-bromo-4-methylpyridine (ABMP) revealed B3LYP/6-311++G(d,p) as superior for predicting IR/Raman spectra. Similar methods could validate the target compound’s vibrational modes .

- Crystal Packing: Pyridine derivatives like 2-amino-5-bromopyridine–4-hydroxybenzoic acid form 2D networks via N–H···O bonds. The target compound’s lack of H-bond donors may result in weaker intermolecular forces .

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(bromomethyl)-4-methylpyridine, and how can reaction conditions be optimized?

The compound is synthesized via bromination of 4-methylpyridine derivatives using N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) under reflux conditions. Optimization involves adjusting solvent polarity, temperature, and stoichiometry to maximize yield and purity. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical .

Q. Which analytical techniques are most effective for characterizing 2-Bromo-5-(bromomethyl)-4-methylpyridine?

Key methods include:

Q. How should 2-Bromo-5-(bromomethyl)-4-methylpyridine be stored to ensure stability?

Store at 2–8°C in airtight, light-resistant containers. The bromomethyl group is sensitive to hydrolysis, requiring inert atmospheres (e.g., nitrogen) for long-term stability .

Q. What are the primary reactivity patterns of this compound in substitution reactions?

The bromine atoms at positions 2 and 5 undergo nucleophilic substitution (e.g., with azides or amines), while the methyl group at position 4 influences steric and electronic environments. The bromomethyl group (position 5) is particularly reactive in cross-coupling reactions .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions correlate with the compound’s electronic structure?

The acidity of hydrogen atoms adjacent to bromine substituents affects regioselectivity. For example, 4-methylpyridine derivatives exhibit weaker acidity at the 2-position compared to the 4-position, influencing preferential substitution sites. Computational studies (e.g., DFT) can map electron density to predict reactivity .

Q. What experimental designs are used to assess biological activity, such as enzyme inhibition or anticancer potential?

- Enzyme assays : Measure inhibition constants (Kᵢ) using purified targets (e.g., kinases) with fluorogenic substrates.

- Cell-based assays : Evaluate cytotoxicity (IC₅₀) in cancer cell lines via MTT or apoptosis markers.

- Structural analogs (e.g., difluoromethyl derivatives) are compared to study metabolic stability .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to proteins. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to explain charge transfer in supramolecular interactions .

Q. How can contradictions in synthetic yield data be resolved?

Conflicting yields may arise from varying radical initiator efficiencies or solvent effects. Design a factorial experiment to test variables like initiator concentration (e.g., AIBN vs. benzoyl peroxide) and solvent polarity (e.g., CCl₄ vs. THF). Statistical analysis (ANOVA) identifies significant factors .

Q. What structure-activity relationships (SARs) are observed between this compound and its analogs?

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

Batch-to-batch variability in bromination efficiency is a key challenge. Continuous flow reactors improve heat and mass transfer, ensuring consistent product quality. Process analytical technology (PAT) monitors real-time reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.